molecular formula C20H14N2O3 B14006967 2-{[(e)-(4-Nitrophenyl)methylidene]amino}-9h-fluoren-9-ol CAS No. 5432-95-1

2-{[(e)-(4-Nitrophenyl)methylidene]amino}-9h-fluoren-9-ol

Cat. No.: B14006967
CAS No.: 5432-95-1
M. Wt: 330.3 g/mol
InChI Key: SXTTUQVREWTSAO-UHFFFAOYSA-N
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Description

2-{[(E)-(4-Nitrophenyl)methylidene]amino}-9H-fluoren-9-ol is a complex organic compound known for its unique structure and properties It consists of a fluorenol backbone with a nitrophenylmethylideneamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-(4-Nitrophenyl)methylidene]amino}-9H-fluoren-9-ol typically involves the condensation of 9H-fluoren-9-ol with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-(4-Nitrophenyl)methylidene]amino}-9H-fluoren-9-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and fluorenone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitrofluorenone derivatives.

    Reduction: Formation of amino-substituted fluorenol derivatives.

    Substitution: Formation of various substituted fluorenol derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(E)-(4-Nitrophenyl)methylidene]amino}-9H-fluoren-9-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(E)-(4-Nitrophenyl)methylidene]amino}-9H-fluoren-9-ol involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the fluorenol moiety can interact with biological macromolecules. These interactions can lead to the modulation of biological pathways, making the compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    9-Fluorenol: A structurally related compound with a hydroxyl group at the 9-position of fluorene.

    Fluorenone: Another related compound where the hydroxyl group is replaced by a carbonyl group. It is used as an intermediate in organic synthesis and in the production of dyes and pigments.

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .

Properties

CAS No.

5432-95-1

Molecular Formula

C20H14N2O3

Molecular Weight

330.3 g/mol

IUPAC Name

2-[(4-nitrophenyl)methylideneamino]-9H-fluoren-9-ol

InChI

InChI=1S/C20H14N2O3/c23-20-18-4-2-1-3-16(18)17-10-7-14(11-19(17)20)21-12-13-5-8-15(9-6-13)22(24)25/h1-12,20,23H

InChI Key

SXTTUQVREWTSAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C(C=C(C=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-])C(C2=C1)O

Origin of Product

United States

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